Cas no 494772-43-9 (Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-)
![Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- structure](https://ja.kuujia.com/scimg/cas/494772-43-9x500.png)
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-
- 494772-43-9
- AKOS000202228
- 2-Bromophenyl-(4-fluorobenzyl)ether
- SCHEMBL1928044
- F74066
- 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
- 1-BROMO-2-[(4-FLUOROPHENYL)METHOXY]BENZENE
-
- MDL: MFCD07782686
- インチ: InChI=1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
- InChIKey: FXJVYYCNLTXKJZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)Br)OCC2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 279.9899
- どういたいしつりょう: 279.98991g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB432464-250mg |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 250mg |
€146.20 | 2025-02-21 | ||
1PlusChem | 1P01EWMM-100mg |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 97% | 100mg |
$32.00 | 2024-05-01 | |
abcr | AB432464-10g |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 10g |
€1070.50 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-250mg |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 250mg |
¥252.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-100mg |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 100mg |
¥109.00 | 2024-05-11 | |
abcr | AB432464-1 g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB432464-5 g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 5g |
€1,275.00 | 2023-04-23 | ||
1PlusChem | 1P01EWMM-250mg |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 97% | 250mg |
$53.00 | 2024-05-01 | |
1PlusChem | 1P01EWMM-5g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 97% | 5g |
$484.00 | 2024-05-01 | |
1PlusChem | 1P01EWMM-1g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 97% | 1g |
$132.00 | 2024-05-01 |
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-に関する追加情報
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- (CAS No. 494772-43-9): A Comprehensive Overview
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-, identified by its CAS number 494772-43-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a bromine substituent at the 1-position and a methoxy group linked to a 4-fluorophenyl ring at the 2-position, exhibits unique structural and functional properties that make it valuable in synthetic chemistry and drug development.
The structural framework of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- is characterized by its aromatic core, which is a well-known scaffold in medicinal chemistry due to its stability and reactivity. The presence of both bromine and methoxy groups introduces distinct electronic and steric effects, influencing its chemical behavior and potential applications. The bromine atom at the 1-position serves as a versatile handle for further functionalization, while the methoxy group at the 2-position contributes to hydrogen bonding capabilities and metabolic stability.
In recent years, the interest in Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- has surged due to its potential role in the synthesis of novel pharmaceuticals. Researchers have been exploring its utility in constructing complex molecular architectures that mimic natural products and bioactive compounds. The fluorine atom in the 4-fluorophenyl ring enhances lipophilicity and metabolic resistance, making it an attractive moiety for drug design.
One of the most compelling aspects of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- is its application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the structural features of this compound, scientists have designed molecules that can selectively inhibit specific kinases, thereby offering therapeutic potential. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in tumor growth and progression.
The synthesis of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. A common approach involves the bromination of benzene derivatives followed by nucleophilic substitution with a suitable fluorophenylmethylating agent. The reaction conditions must be carefully optimized to ensure high yield and purity, often requiring advanced techniques such as palladium-catalyzed cross-coupling reactions.
Advances in computational chemistry have also played a pivotal role in understanding the behavior of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These simulations allow for the prediction of binding affinities and pharmacokinetic properties, thereby accelerating the drug discovery process.
The pharmacological profile of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- is still being elucidated, but initial findings suggest that it possesses interesting properties for therapeutic applications. Its ability to modulate kinase activity makes it a candidate for treating diseases such as leukemia and breast cancer. Additionally, its structural features may contribute to its potential use in neurodegenerative disorders by interacting with specific receptors or enzymes involved in these conditions.
In conclusion, Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- (CAS No. 494772-43-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structure and functional properties make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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